

An In-depth Technical Guide to 4-Methyl-1-phenylpyrazolidin-3-one

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Compound of Interest

Compound Name: 4-Methyl-1-phenylpyrazolidin-3-one

Cat. No.: B187972

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CAS Number: 2654-57-1

This technical guide provides a comprehensive overview of **4-Methyl-1-phenylpyrazolidin-3-one**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential pharmacological relevance.

Core Properties and Data

4-Methyl-1-phenylpyrazolidin-3-one, also known as Phenidone B, is a pyrazolidinone derivative. Its core structure consists of a five-membered ring containing two adjacent nitrogen atoms and a ketone group, with a methyl group at the fourth position and a phenyl group at the first position.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **4-Methyl-1-phenylpyrazolidin-3-one** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	2654-57-1	[2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[3]
Molecular Weight	176.22 g/mol	[3]
Appearance	White to light yellow or slightly yellow to beige fine crystalline powder	[2][4]
Melting Point	133-136 °C	[4]
Solubility	Soluble in methanol.[4] Limited solubility in water.	
Purity	≥98% (HPLC) is commercially available.	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Methyl-1-phenylpyrazolidin-3-one** are crucial for reproducible research. The following sections provide cited and inferred experimental protocols.

Synthesis of 4-Methyl-1-phenylpyrazolidin-3-one

The synthesis of **4-Methyl-1-phenylpyrazolidin-3-one** can be achieved via the reaction of phenylhydrazine with a suitable C4-alkanoic acid derivative, such as an ester or acyl halide, bearing a methyl group at the 2-position and a leaving group at the 3-position. A plausible synthetic route involves the condensation of phenylhydrazine with ethyl 2-methyl-3-chloropropionate.

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-chloropropionate → **4-Methyl-1-phenylpyrazolidin-3-one** + Ethanol + HCl

Materials:

- Phenylhydrazine

- Ethyl 2-methyl-3-chloropropionate
- Anhydrous ethanol
- Sodium ethoxide (or another suitable base)
- Hydrochloric acid (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
- Phenylhydrazine is added to the ethanolic sodium ethoxide solution.
- Ethyl 2-methyl-3-chloropropionate is then added dropwise to the reaction mixture.
- The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
- The residue is taken up in water and neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.
- The crude product is extracted with dichloromethane.
- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude **4-Methyl-1-phenylpyrazolidin-3-one**.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] Based on the general solubility of similar compounds, a mixture of ethanol and water or a solvent system like dichloromethane/hexane could be effective.[6]

Procedure:

- The crude **4-Methyl-1-phenylpyrazolidin-3-one** is dissolved in a minimal amount of hot ethanol.
- Hot water is added dropwise until the solution becomes slightly turbid.
- The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate maximum crystal formation.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m) is suitable for the analysis of pyrazolone derivatives.[7]
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is commonly employed.[7]
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Injection Volume: 10-20 μ L.

Gas Chromatography-Mass Spectrometry (GC-MS):

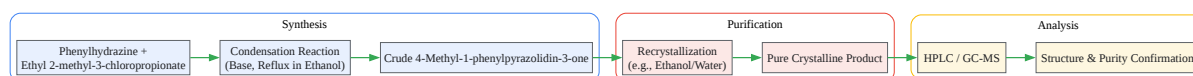
GC-MS can be used for the identification and purity assessment of **4-Methyl-1-phenylpyrazolidin-3-one**.^[2]

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Signaling Pathways and Pharmacological Relevance

While **4-Methyl-1-phenylpyrazolidin-3-one** itself is primarily an intermediate, its structural similarity to known bioactive compounds suggests potential pharmacological activity. The parent compound, Phenidone (1-phenylpyrazolidin-3-one), is a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

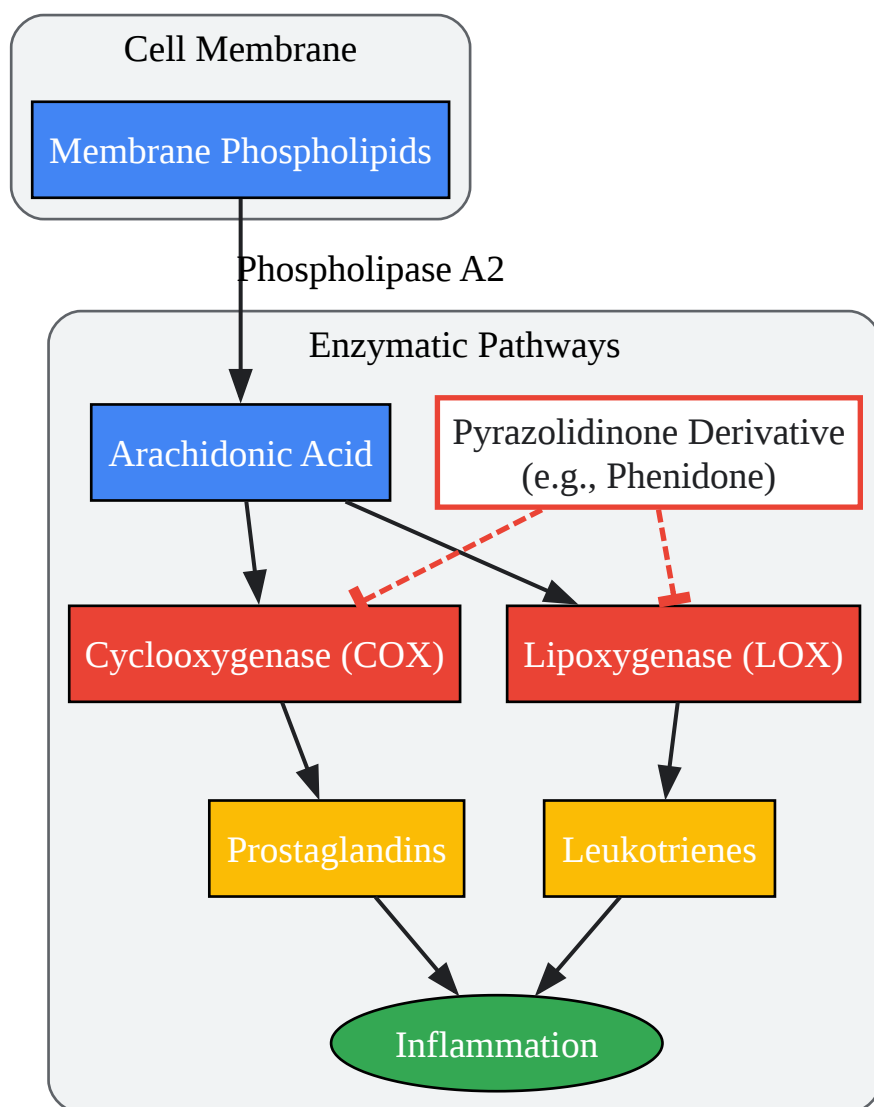
The diagram below illustrates the general workflow for the synthesis and purification of **4-Methyl-1-phenylpyrazolidin-3-one**.



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Caption: General workflow for the synthesis and purification of **4-Methyl-1-phenylpyrazolidin-3-one**.

The following diagram illustrates the potential mechanism of action of pyrazolidinone derivatives as anti-inflammatory agents by inhibiting the COX and LOX pathways.



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Caption: Potential anti-inflammatory mechanism of pyrazolidinone derivatives.

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